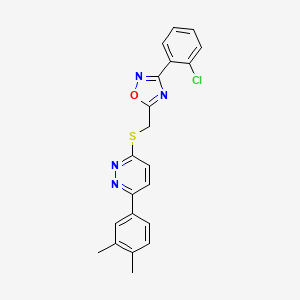

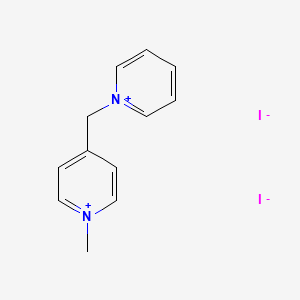

![molecular formula C23H18N4O2 B2788625 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone CAS No. 919215-58-0](/img/structure/B2788625.png)

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

科学研究应用

Antitumor Activity

The compound’s unique structure suggests potential antitumor properties. Researchers have synthesized related derivatives and evaluated their efficacy against different cancer cell lines. Further investigations into its mechanism of action and potential as a chemotherapeutic agent are warranted .

Antibacterial and Antimycobacterial Effects

Imidazole derivatives often exhibit antibacterial activity. This compound could be explored for its effectiveness against bacterial pathogens, including mycobacteria. Understanding its mode of action and potential synergy with existing antibiotics is crucial for combating drug-resistant infections .

Anti-Inflammatory Properties

Given the prevalence of inflammatory diseases, compounds with anti-inflammatory effects are highly sought after. Investigating whether this compound modulates inflammatory pathways could lead to novel therapeutic strategies .

Antidiabetic Potential

Imidazole-containing compounds have shown promise in managing diabetes. Researchers could explore this compound’s impact on glucose metabolism, insulin sensitivity, and related pathways .

Antioxidant Activity

The presence of imidazole rings often correlates with antioxidant properties. Evaluating this compound’s ability to scavenge free radicals and protect against oxidative stress could yield valuable insights .

Anti-Protozoal and Antibacterial Effects

Considering the compound’s structural resemblance to existing antiprotozoal drugs, it’s worth investigating its activity against protozoan parasites. Additionally, assessing its antibacterial potential could reveal new therapeutic avenues .

作用机制

Target of Action

The compound, also known as 1-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxybenzoyl)indolizin-2-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets, leading to changes in cellular processes and potentially exhibiting these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more .

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, inhibiting cancer cell proliferation, preventing HIV infection, reducing oxidative stress, inhibiting microbial growth, treating tuberculosis, managing diabetes, treating malaria, inhibiting cholinesterase, and more .

属性

IUPAC Name |

[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2/c1-29-15-11-9-14(10-12-15)22(28)21-20(24)19(18-8-4-5-13-27(18)21)23-25-16-6-2-3-7-17(16)26-23/h2-13H,24H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIZEFYOFMGWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

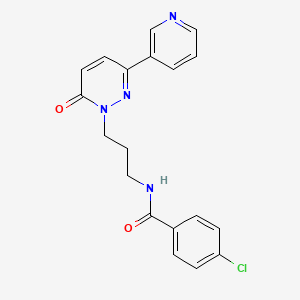

![N-Methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2788545.png)

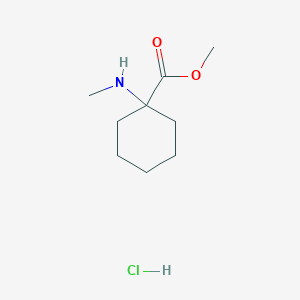

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2788546.png)

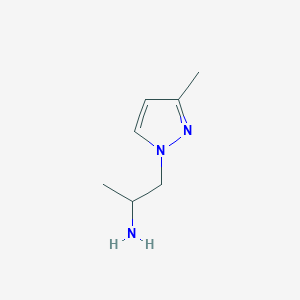

![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2788549.png)

![N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2788550.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2788555.png)

![N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2788558.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2788563.png)

![3,4,5-triethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2788565.png)